Cas no 303-33-3 (heliotrine)

heliotrine structure
Produktname:heliotrine
heliotrine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- heliotrine
- Butanoic acid,2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methyl-,[(1S,7aR)-2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl e
- (2S)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutyric acid [(1S,7aR)-2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl ester
- (2S,3R)-2-Hydroxy-2-isopropyl-3-methoxy-buttersaeure-((7aR)-7c-hydroxy-(7ar)-5,6,7,7a-tetrahydro-3H-pyrrolizin-1-ylmethylester)
- (2S,3R)-2-hydroxy-2-isopropyl-3-methoxy-butyric acid-((7aR)-7c-hydroxy-(7ar)-5,6,7,7a-tetrahydro-3H-pyrrolizin-1-ylmethyl ester)
- 7S-Heliotrine
- Heliotrin
- 9-Heliotrylheliotridine
- BUTANOIC ACID, 2-HYDROXY-2-(1-METHOXYETHYL)-3-METHYL-, (2,3,5,7A-TETRAHYDRO-1-HYDROXY-1H-PYRROLIZIN-7-YL)METHYL ESTER, (1S-(1.ALPHA.,7(R*(S*)),7A.ALPHA.))-
- (2S)-2-Hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoic Acid [(1S,7aR)-2,3,5,7a-Tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl Ester
- DTXSID3075381
- HELIOTRINE, (+)-
- Butanoic acid, 2-hydroxy-2-(1-methoxyethyl)-3-methyl-, (2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl)methyl ester, (1S-(1 alpha,7(2R*,3S*),7a alpha))-
- CHEMBL2165593
- MFCD00213991
- J-017913
- 303-33-3
- 1ST14163
- Q27106845
- CS-0090611
- UNII-ZYB88Y4FUZ
- [(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S,3R)-2-hydroxy-2-isopropyl-3-methoxy-butanoate
- [(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate
- Butanoic acid, 2-hydroxy-2-((1R)-1-methoxyethyl)-3-methyl-, ((1S,7aR)-2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl)methyl ester, (2S)-
- AI351769
- Heliotron
- Butanoic acid, 2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methyl-, [(1S,7aR)-2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl ester, (2S)-
- ((1S,7aR)-1-hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl (2S,3R)-2-hydroxy-2-isopropyl-3-methoxybutanoate
- AI3-51769
- AKOS030495261
- HY-126128
- AI3 51769
- ZYB88Y4FUZ
- Heliotrine 100 microg/mL in Water
- CHEBI:5643
- BRN 0292841
- CCRIS 9196
- (+)-Heliotrine
- LMFKRLGHEKVMNT-UJDVCPFMSA-N
- Butanoic acid, 2-hydroxy-2-(1-methoxyethyl)-3-methyl-, (2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl)methyl ester, [1S-[1?,7[R*(S*)],7a?]]-; Heliotrine (6CI,8CI); (+)-Heliotrine; 7S-Heliotrine
- NS00098506
- [1S-[1alpha,7[R*(S*)],7aalpha]]-2-Hydroxy-2-(1-methoxyethyl)-3-methylbutanoic Acid (2,3,5,7a-Tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl)methyl Ester
- Butanoic acid, 2-hydroxy-2-(1-methoxyethyl)-3-methyl-, (2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl)methyl ester, [1S-[1a,7[R*(S*)],7aa]]-; Heliotrine (6CI,8CI); (+)-Heliotrine; 7S-Heliotrine
-
- Inchi: InChI=1S/C16H27NO5/c1-10(2)16(20,11(3)21-4)15(19)22-9-12-5-7-17-8-6-13(18)14(12)17/h5,10-11,13-14,18,20H,6-9H2,1-4H3
- InChI-Schlüssel: LMFKRLGHEKVMNT-UHFFFAOYSA-N
- Lächelt: COC(C(C(OCC1=CCN2CCC(O)C12)=O)(O)C(C)C)C
Berechnete Eigenschaften
- Genaue Masse: 313.18900
- Monoisotopenmasse: 313.189
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 22
- Anzahl drehbarer Bindungen: 7
- Komplexität: 450
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 4
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 79.2A^2
- XLogP3: 0.1
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.19±0.1 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 125-126 ºC
- Siedepunkt: 453.19°C (rough estimate)
- Flammpunkt: 226.4±28.7 °C
- Brechungsindex: 1.4909 (estimate)
- Löslichkeit: Leicht löslich (16 g/l) (25°C),
- PSA: 79.23000
- LogP: 0.26470
- Dampfdruck: 0.0±2.5 mmHg at 25°C
heliotrine Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303+H313+H333
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Transportnummer gefährlicher Stoffe:UN 1544
- Sicherheitshinweise: 22-36/37/39-45
- Verpackungsgruppe:III
- PackingGroup:III
- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- Gefährdungsgrad:6.1(b)
- Verpackungsgruppe:III
- Sicherheitsbegriff: 6.1(b)
- Gefahrenklasse:6.1(b)
heliotrine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-491583-1mg |
Heliotrine, |
303-33-3 | 1mg |
¥4061.00 | 2023-09-05 | ||
PhytoLab | 80403-50mg |
Heliotrine |
303-33-3 | ≥ 85.0 % | 50mg |
€904.5000000000001 | 2023-10-25 | |
A2B Chem LLC | AB39189-5mg |
Butanoic acid, 2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methyl-, [(1S,7aR)-2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl ester, (2S)- |
303-33-3 | 98% | 5mg |
$1480.00 | 2024-04-20 | |
TRC | H235110-5mg |
Heliotrine |
303-33-3 | 5mg |
$775.00 | 2023-05-18 | ||
TRC | H235110-10mg |
Heliotrine |
303-33-3 | 10mg |
$1378.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-491585-5 mg |
Heliotrine-D3, |
303-33-3 | 5mg |
¥82,731.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-491583-1 mg |
Heliotrine, |
303-33-3 | 1mg |
¥4,061.00 | 2023-07-10 | ||
PhytoLab | 80403-1000mg |
Heliotrine |
303-33-3 | ≥ 85.0 % | 1000mg |
€15075 | 2023-10-25 | |
SHENG KE LU SI SHENG WU JI SHU | sc-491585-5mg |
Heliotrine-D3, |
303-33-3 | 5mg |
¥82731.00 | 2023-09-05 | ||
PhytoLab | 80403-250mg |
Heliotrine |
303-33-3 | ≥ 85.0 % | 250mg |
€4271.25 | 2023-10-25 |
heliotrine Verwandte Literatur
-
D. J. Robins Nat. Prod. Rep. 1989 6 221
-
D. J. Robins Nat. Prod. Rep. 1986 3 297
-
Jawameer R. Hama,Bjarne W. Strobel RSC Adv. 2019 9 30350
-
A. R. Mattocks J. Chem. Soc. C 1969 1155
-
E. E. Turner,E. L. Hirst,S. Peat,R. D. Haworth,W. Baker,R. P. Linstead,J. W. Cook Annu. Rep. Prog. Chem. 1936 33 228
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